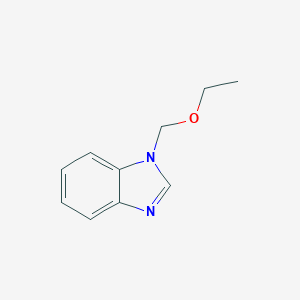
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide, also known as PQNO, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PQNO is a derivative of quinoxaline that possesses a nitroso group (-NO) attached to the carbon atom of the cyano group (-CN). PQNO has been extensively studied for its biological and chemical properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide acts as a NO donor by releasing NO in the presence of reducing agents such as glutathione and ascorbic acid. The release of NO from 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide is pH-dependent, with higher pH leading to increased NO release. The mechanism of NO release from 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide involves the reduction of the nitroso group to form NO and a nitroxide radical.
Biochemische Und Physiologische Effekte
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory, and neuroprotective effects. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide-induced vasodilation is mediated by the release of NO, which activates the soluble guanylate cyclase (sGC) pathway and leads to the relaxation of smooth muscle cells. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide is its ability to act as a NO donor in biological systems. This property makes 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide a valuable tool for investigating the role of NO in various physiological and pathological processes. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has a relatively high yield of synthesis, making it readily available for use in experiments. However, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has limitations in terms of its stability and solubility. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide is prone to decomposition and can undergo autoxidation, leading to the formation of unwanted byproducts. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide in scientific research. One potential direction is the development of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide-based therapeutics for the treatment of inflammatory diseases and neurodegenerative diseases. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide could be used as a tool for investigating the role of NO in the regulation of various physiological processes. Further studies are needed to fully understand the potential applications of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide in these areas.
Synthesemethoden
The synthesis of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide involves the reaction of 2-cyano-3-phenylquinoxaline with nitrosyl chloride in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide. The yield of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide obtained from this method is relatively high, making it a preferred method for the synthesis of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been widely used in scientific research due to its ability to act as a nitric oxide (NO) donor. NO is a potent signaling molecule that plays a crucial role in various physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been used in various studies to investigate the role of NO in these processes. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been used as a fluorescent probe for the detection of NO in biological systems.
Eigenschaften
CAS-Nummer |
18916-51-3 |
|---|---|
Produktname |
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide |
Molekularformel |
C15H9N3O |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
1-oxido-3-phenylquinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C15H9N3O/c16-10-14-15(11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18(14)19/h1-9H |
InChI-Schlüssel |
ONHOULUTDWZHKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2C#N)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2C#N)[O-] |
Synonyme |
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)





![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)
